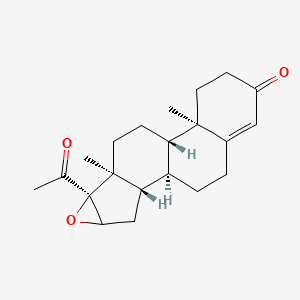![molecular formula C12H20O3 B12822908 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,7,7-Trimethylbicyclo[221]heptan-2-yl)oxy)acetic acid is an organic compound with the molecular formula C12H20O2 It is a derivative of acetic acid and features a bicyclic structure with a trimethyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid typically involves the esterification of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobornyl acetate: A stereoisomer with similar structural features.
Bornyl acetate: Another ester derivative with comparable properties.
Camphor: A related bicyclic compound with different functional groups.
Uniqueness
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid stands out due to its specific ester linkage and the presence of the trimethylbicyclo[2.2.1]heptane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-11(2)8-4-5-12(11,3)9(6-8)15-7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
HWBPDPQMLIGAFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


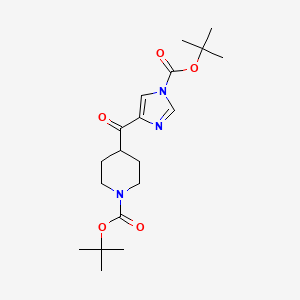
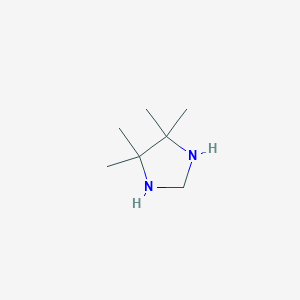

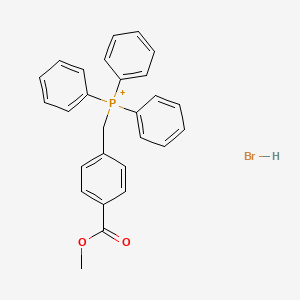
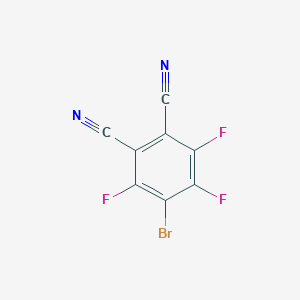
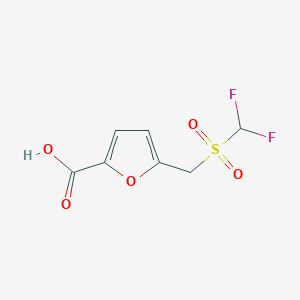
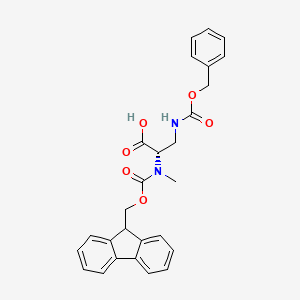
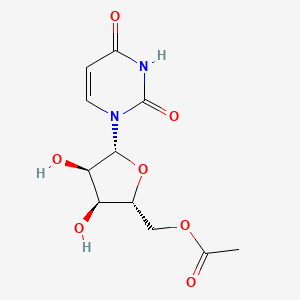

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
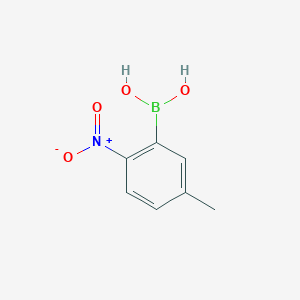

![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
